N-phenyl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
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Description
N-phenyl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antitubercular Properties
Research highlights the synthesis of novel chromeno[2,3-d]pyrimidine derivatives demonstrating pronounced antimicrobial and antitubercular activities. These compounds were evaluated against various bacterial strains such as Staphylococcus Aureus, Escherichia coli, and Mycobacterium tuberculosis, showing significant inhibitory effects (Kamdar et al., 2011; Rajanarendar et al., 2012).
Antioxidant Activity
Compounds with the chromeno[2,3-d]pyrimidine scaffold have been synthesized and tested for their antioxidant capabilities, showing good activity in DPPH radical scavenging assays, indicating potential for further development as therapeutic agents with antioxidant properties (Dhakhda et al., 2021).
Anticancer Potential
Research into fluorinated coumarin-pyrimidine hybrids under microwave-irradiation has led to the identification of compounds exhibiting significant cytotoxicity against human lung carcinoma (A-549) and adenocarcinoma mammary gland (MDA-MB-231) cancer cell lines, highlighting the anticancer potential of this chemical class (Hosamani et al., 2015).
Molecular Docking and Structural Analysis
Extensive molecular docking and structural analysis have been performed on thiopyrimidine derivatives, demonstrating their interaction with biological targets and providing insight into their potential pharmacological applications. This includes studies on the electronic structure, linear and nonlinear optical properties, and the biological activity of synthesized molecules, showing their relevance in medicinal chemistry and materials science (Hussain et al., 2020).
properties
IUPAC Name |
2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-17-11-13-18(14-12-17)24-28-25-21(15-19-7-5-6-10-22(19)31-25)26(29-24)32-16-23(30)27-20-8-3-2-4-9-20/h2-14H,15-16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLKQJIUXIWSMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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